Hsp70-derived octapeptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El octapéptido derivado de Hsp70 es una secuencia octapeptídica conservada derivada del extremo C-terminal de la proteína de choque térmico de 70 kilodaltons (Hsp70). Este péptido es conocido por su capacidad para interactuar con motivos de repetición tetratricopeptídica (TPR), que están involucrados en varios procesos celulares, incluyendo el plegamiento y el transporte de proteínas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de octapéptido derivado de Hsp70 típicamente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:

Activación de aminoácidos: Utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt) para activar el grupo carboxilo del aminoácido.

Acoplamiento: El aminoácido activado se acopla a la cadena peptídica unida a la resina.

Desprotección: Eliminación del grupo protector del grupo amino del aminoácido, generalmente con ácido trifluoroacético (TFA).

Escisión: El péptido completo se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial: La producción industrial de octapéptido derivado de Hsp70 sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados se utilizan a menudo para aumentar la eficiencia y la consistencia. El producto final se somete a rigurosos controles de calidad, incluyendo espectrometría de masas y HPLC, para garantizar la pureza y la secuencia correcta .

Análisis De Reacciones Químicas

Tipos de reacciones: El octapéptido derivado de Hsp70 puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El péptido puede oxidarse en condiciones específicas, lo que lleva a la formación de enlaces disulfuro si están presentes residuos de cisteína.

Reducción: Las reacciones de reducción pueden romper los enlaces disulfuro, devolviendo el péptido a su forma reducida.

Sustitución: Los residuos de aminoácidos dentro del péptido pueden ser sustituidos por otros residuos para estudiar las relaciones estructura-actividad.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno o yodo en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP).

Sustitución: Mutagénesis dirigida al sitio utilizando reactivos como N-metilmorfolina (NMM) y diisopropilcarbodiimida (DIC).

Productos principales: Los productos principales de estas reacciones son típicamente versiones modificadas del péptido original, que se pueden utilizar para estudiar los efectos de modificaciones específicas en la función del péptido .

Aplicaciones Científicas De Investigación

El octapéptido derivado de Hsp70 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un péptido modelo para estudiar las interacciones proteína-péptido y los efectos de diversas modificaciones en la estabilidad y la función del péptido.

Biología: Investigado por su papel en las respuestas al estrés celular y los mecanismos de plegamiento de proteínas.

Medicina: Explorado como un posible agente terapéutico en el tratamiento del cáncer debido a su capacidad para modular las interacciones proteína-proteína e inhibir la apoptosis.

Industria: Utilizado en el desarrollo de vacunas basadas en péptidos y como herramienta en el descubrimiento y desarrollo de fármacos

Mecanismo De Acción

El mecanismo de acción del octapéptido derivado de Hsp70 implica su interacción con motivos TPR, que están presentes en diversas proteínas co-chaperonas. Esta interacción facilita el plegamiento y el transporte adecuados de las proteínas cliente. El péptido también puede inhibir la apoptosis interfiriendo con la activación de caspasas, efectores clave en la vía apoptótica. Además, puede modular las respuestas al estrés celular mejorando la expresión de proteínas de choque térmico .

Comparación Con Compuestos Similares

El octapéptido derivado de Hsp70 es único debido a su secuencia específica y su interacción con motivos TPR. Compuestos similares incluyen:

Péptidos derivados de Hsp90: Estos péptidos también interactúan con motivos TPR pero tienen secuencias y funciones diferentes.

Péptidos derivados de AIF: Estos péptidos se derivan del factor inductor de apoptosis y pueden sensibilizar las células cancerosas a la apoptosis neutralizando la función de Hsp70.

Derivados de acridizinium: Estas pequeñas moléculas interrumpen la reubicación de Hsp70 después del choque térmico

Propiedades

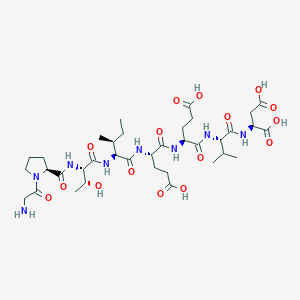

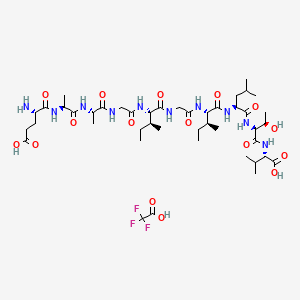

Fórmula molecular |

C36H58N8O16 |

|---|---|

Peso molecular |

858.9 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C36H58N8O16/c1-6-17(4)28(42-35(58)29(18(5)45)43-32(55)22-8-7-13-44(22)23(46)15-37)34(57)39-19(9-11-24(47)48)30(53)38-20(10-12-25(49)50)31(54)41-27(16(2)3)33(56)40-21(36(59)60)14-26(51)52/h16-22,27-29,45H,6-15,37H2,1-5H3,(H,38,53)(H,39,57)(H,40,56)(H,41,54)(H,42,58)(H,43,55)(H,47,48)(H,49,50)(H,51,52)(H,59,60)/t17-,18+,19-,20-,21-,22-,27-,28-,29-/m0/s1 |

Clave InChI |

ZFLYGBZWZFFSEA-KXIJWNIYSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)CN |

SMILES canónico |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B10831751.png)

![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)

![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)

![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)

![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)

![diamino [(1R,2S,4S,5S)-2-diaminooxyphosphoryloxy-4-[2-iodo-6-(methylamino)purin-9-yl]-1-bicyclo[3.1.0]hexanyl]methyl phosphate](/img/structure/B10831824.png)

![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)